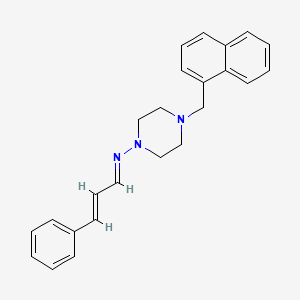

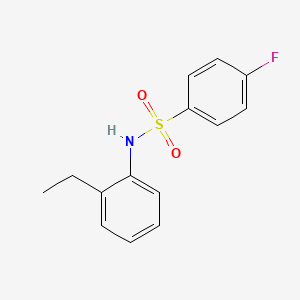

2-(1-azocanyl)-N'-(4-methoxy-3-methylbenzylidene)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of specific starting materials, such as acetohydrazide derivatives, with various aldehydes to form hydrazone compounds. The process typically includes condensation reactions facilitated by catalysts and specific reaction conditions to achieve the desired product. For example, similar compounds have been synthesized by reacting acetohydrazide with 4-methoxybenzaldehyde in the presence of an acid catalyst under reflux conditions, yielding high-purity products in significant yields (Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structure of hydrazone compounds, including "2-(1-azocanyl)-N'-(4-methoxy-3-methylbenzylidene)acetohydrazide", is characterized by specific functional groups, such as the azo (N=N) and hydrazone (C=N-NH) groups. These structures have been elucidated using techniques like single-crystal X-ray diffraction, which provides detailed information on the molecular geometry, bond lengths, and angles. The crystal structure analysis often reveals interesting features, such as hydrogen bonding and π-π interactions, which can influence the compound's stability and reactivity (Liu & Gao, 2012).

Chemical Reactions and Properties

Hydrazone compounds, including the one , are known for their versatile chemical reactivity. They can undergo various chemical transformations, including cyclization reactions, to form heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The presence of electron-withdrawing and electron-donating groups within these molecules can significantly affect their reactivity and the type of chemical reactions they undergo.

Physical Properties Analysis

The physical properties of hydrazone compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the presence of methoxy and methyl groups can affect the compound's solubility in organic solvents, which is crucial for its application in synthesis and material science. These properties are typically characterized using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Zhang et al., 2011).

Scientific Research Applications

Nonlinear Optical Properties and Applications

Research has been conducted on hydrazones similar to the specified compound, investigating their third-order nonlinear optical properties using single-beam z-scan techniques. Such compounds have shown potential as candidates for optical device applications, including optical limiters and switches, due to their significant two-photon absorption capabilities at certain wavelengths. This suggests that derivatives of acetohydrazide could have promising applications in the development of new materials for photonics and optoelectronics (Naseema et al., 2010).

Antimicrobial and Enzyme Inhibition Activities

Compounds derived from acetohydrazides have been explored for their antimicrobial activities against various bacterial strains, including both gram-positive and gram-negative bacteria, as well as their potential to inhibit specific enzymes. This includes investigations into their effects on lipase and α-glucosidase, suggesting possible applications in treating conditions related to enzyme malfunction or microbial infections (Bekircan et al., 2015).

Crystal Structure Analysis and Material Characterization

The synthesis and crystal structure analysis of compounds structurally related to the specified molecule have been performed, providing insights into their molecular configurations and potential interactions. Such studies are crucial for understanding the material properties and designing compounds with desired physical and chemical characteristics for applications in material science and chemistry (Amr et al., 2016).

Pharmacological Potential

Investigations into the pharmacological activities of acetohydrazide derivatives have revealed potential therapeutic applications, including anti-lipase, anti-α-glucosidase, and antimycobacterial activities. These findings suggest that compounds within this chemical class could be further explored for their utility in developing treatments for metabolic disorders, tuberculosis, and other conditions (Bekircan et al., 2014).

properties

IUPAC Name |

2-(azocan-1-yl)-N-[(E)-(4-methoxy-3-methylphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-15-12-16(8-9-17(15)23-2)13-19-20-18(22)14-21-10-6-4-3-5-7-11-21/h8-9,12-13H,3-7,10-11,14H2,1-2H3,(H,20,22)/b19-13+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLLSXASHXTSPE-CPNJWEJPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=NNC(=O)CN2CCCCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCCCCCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(azocan-1-yl)-N-[(E)-(4-methoxy-3-methylphenyl)methylideneamino]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5588876.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588904.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5588911.png)

![3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5588923.png)

![3-benzyl-7-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5588931.png)

![4-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5588934.png)

![1-(4-methoxyphenyl)-5-methyl-4-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-2-piperazinone](/img/structure/B5588950.png)

![4-methyl-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5588959.png)

![1-[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5588962.png)